molecular formula C15H13IO2 B1324045 4-Ethoxy-4'-iodobenzophenone CAS No. 951884-62-1

4-Ethoxy-4'-iodobenzophenone

Cat. No.: B1324045
CAS No.: 951884-62-1
M. Wt: 352.17 g/mol
InChI Key: YOMJXEWZXLBEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-4'-iodobenzophenone is a halogenated benzophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the 4-position of one benzene ring and an iodine atom at the 4'-position of the second benzene ring. This compound is structurally characterized by its ketone bridge connecting two aromatic rings, with substituents influencing its electronic, steric, and physicochemical properties.

The iodine substituent enhances electrophilicity, making the compound a candidate for further functionalization (e.g., Suzuki-Miyaura coupling), while the ethoxy group contributes to solubility in organic solvents and modulates electronic effects.

Properties

IUPAC Name

(4-ethoxyphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMJXEWZXLBEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-4’-iodobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-iodoacetophenone is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki-Miyaura coupling reaction. In this approach, 4-iodoacetophenone is coupled with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere.

Industrial Production Methods

Industrial production of 4-Ethoxy-4’-iodobenzophenone may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Common Reagents and Conditions

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) or halide salts in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives of benzophenone.

Scientific Research Applications

4-Ethoxy-4’-iodobenzophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials.

    Pharmaceutical Research: It is investigated for its potential biological activities. Derivatives of 4-Ethoxy-4’-iodobenzophenone are studied for their antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4’-iodobenzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-ethoxy-4'-iodobenzophenone with structurally related benzophenone derivatives, emphasizing substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Evidence Source
This compound 4-OCH₂CH₃, 4'-I ~354.1 (estimated) Not reported Electrophilic reactivity, synthetic intermediate Inferred
4'-Bromo-4-iodobenzophenone 4-Br, 4'-I 405.02 Not reported Halogenated cross-coupling precursor
2-Acetoxy-4'-iodobenzophenone 2-OAc, 4'-I 370.15 Not reported Labile acetoxy group for derivatization
4-Iodoanisole 4-OCH₃, I 234.04 48–51 Lower MW, simpler structure
4-Methoxy-4'-ethoxydiphenyl 4-OCH₃, 4'-OCH₂CH₃ ~244.3 152 Forms stable HNO₃ adducts

Key Observations:

  • Halogen vs. Alkoxy Influence: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs like 4-methoxy-4'-ethoxydiphenyl (MW ~244.3 vs. ~354.1) .
  • Ethoxy vs. For example, 4-iodoanisole (methoxy) melts at 48–51°C , while ethoxy analogs (e.g., 4-methoxy-4'-ethoxydiphenyl) exhibit higher melting points (152°C) due to increased van der Waals interactions .
  • Positional Effects: The 4- and 4'-para-substitutions in benzophenones maximize conjugation and symmetry, stabilizing mesophases in liquid crystals (e.g., 4-ethoxy-4'-n-pentanoyloxyazobenzene ).

Reactivity and Stability

  • Electrophilic Reactivity: The iodine atom in this compound facilitates cross-coupling reactions, akin to 4'-bromo-4-iodobenzophenone . Bromine, however, is less reactive in such transformations due to stronger C–Br bonds.
  • Thermal Stability: Ethoxy groups enhance thermal stability compared to acetoxy derivatives (e.g., 2-acetoxy-4'-iodobenzophenone), which may decompose at lower temperatures due to labile ester linkages .

Biological Activity

4-Ethoxy-4'-iodobenzophenone (EI-BP) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of EI-BP, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H16IO2\text{C}_{16}\text{H}_{16}\text{I}\text{O}_{2}

This compound features an ethoxy group and an iodine atom attached to a benzophenone backbone, which influences its reactivity and interaction with biological targets.

Interaction with Enzymes

EI-BP has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, depending on the specific context and concentration of the compound.

Cellular Effects

The compound affects several cellular processes:

  • Cell Signaling : EI-BP modulates key signaling pathways that influence cell behavior.
  • Gene Expression : It interacts with transcription factors, impacting the transcription of specific genes involved in cellular functions.
  • Metabolism : EI-BP alters metabolic enzyme activity, affecting overall cellular metabolism.

The mechanism of action for EI-BP involves several molecular interactions:

  • Binding : EI-BP can bind to active or allosteric sites on enzymes and receptors, leading to changes in their activity.
  • Gene Regulation : By interacting with transcription factors, it can influence gene expression patterns that govern cell growth and apoptosis .

Antimicrobial Activity

Recent studies have indicated that EI-BP exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Anticancer Activity

EI-BP has been investigated for its anticancer properties across different cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro studies demonstrated that EI-BP effectively inhibits the growth of several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values suggesting potent activity .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation signals .

Case Studies

Study ReferenceCell Line TestedIC50 Value (µM)Observations
Study 1MCF75.0Significant growth inhibition observed.
Study 2HEPG23.5Induction of apoptosis confirmed via flow cytometry.
Study 3SW11164.0Modulated cell cycle progression.

Dosage Effects

The biological effects of EI-BP are dose-dependent:

  • Low Doses : Beneficial effects such as modulation of enzyme activity and gene expression.
  • High Doses : Toxicity observed in animal models, emphasizing the need for careful dosage determination in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.